molecular formula C20H18N2O4 B4184779 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B4184779
M. Wt: 350.4 g/mol
InChI Key: OAMRCNYFWDOLGG-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazolecarboxamides and is characterized by the presence of a benzodioxole ring, an isoxazole ring, and a phenyl group. Its intricate structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole intermediate, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the coupling of the benzodioxole and isoxazole intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • Eutylone
  • Pentylone

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12(15-8-9-16-17(10-15)25-11-24-16)21-20(23)18-13(2)26-22-19(18)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMRCNYFWDOLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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